molecular formula C18H17NO2S2 B2817863 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide CAS No. 2034435-09-9

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide

Cat. No.: B2817863
CAS No.: 2034435-09-9
M. Wt: 343.46
InChI Key: QXIHSPUNPOSPOL-UHFFFAOYSA-N
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Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide is a complex organic compound that features a bithiophene moiety linked to a benzamide structure. This compound is of interest due to its potential applications in various fields such as organic electronics, medicinal chemistry, and materials science. The presence of the bithiophene unit suggests it may have interesting electronic properties, while the benzamide portion could contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Bithiophene Unit: The bithiophene moiety can be synthesized through the coupling of thiophene derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene is replaced by a hydroxyethyl group.

    Formation of the Benzamide: The final step involves the formation of the benzamide linkage. This can be achieved by reacting the hydroxyethyl-bithiophene intermediate with 2-methylbenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene unit can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the compound could target the carbonyl group in the benzamide, potentially converting it to an amine.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions for nucleophilic substitution might involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene unit.

    Reduction: Amines derived from the benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide can be used as a building block for the synthesis of more complex molecules. Its bithiophene unit makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

The benzamide structure suggests potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, analgesic, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

In industry, this compound could be used in the development of advanced materials, particularly in the field of organic electronics. Its electronic properties might make it useful in the fabrication of sensors, transistors, and other electronic devices.

Mechanism of Action

The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The bithiophene unit could facilitate interactions with proteins or nucleic acids, while the benzamide portion might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.

    N-(2-Hydroxyethyl)-2-methylbenzamide: Lacks the bithiophene unit but shares the benzamide structure.

    N-(2-([2,2’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide: A closely related compound with a slightly different bithiophene linkage.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-methylbenzamide is unique due to the specific positioning of the bithiophene unit and the hydroxyethyl group, which could confer distinct electronic and biological properties compared to its analogs. This unique structure might result in different reactivity and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-12-4-2-3-5-14(12)18(21)19-10-15(20)17-7-6-16(23-17)13-8-9-22-11-13/h2-9,11,15,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIHSPUNPOSPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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